2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile
Description
2-{[4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile is a hybrid heterocyclic compound featuring a benzofuran moiety fused to a chromen-2-one (coumarin) core, substituted with a methoxy group at the 7-position of the benzofuran ring and an acetonitrile group at the 6-position of the chromenone (via an ether linkage). Its molecular formula is C₂₁H₁₃NO₆, with a molecular weight of 375.34 g/mol. The compound is structurally characterized by its planar aromatic systems (benzofuran and coumarin) and polar nitrile functional group, which may enhance solubility and reactivity in biological or synthetic contexts.
Properties
IUPAC Name |
2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-23-17-4-2-3-12-9-18(26-20(12)17)15-11-19(22)25-16-6-5-13(10-14(15)16)24-8-7-21/h2-6,9-11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNAACUYXOSFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile typically involves multiple steps, including etherification and dehydrative cyclization. One common method involves the reaction of 7-amino-4-methylcoumarin with organic halides, followed by the reaction with heteroaryl/alkyl halides in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions with electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
tert-Butyl 2-{[4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate
This analog replaces the nitrile group with a tert-butyl ester. Key differences include:
- Molecular Weight : 422.43 g/mol vs. 375.34 g/mol for the acetonitrile derivative.
- Synthetic Route : The tert-butyl ester is synthesized via alkylation of 6-hydroxy-4-(7-methoxybenzofuran-2-yl)coumarin with tert-butyl bromoacetate under basic conditions (K₂CO₃/DMF) .
- Reactivity : The ester group may undergo hydrolysis under acidic or basic conditions, whereas the nitrile group in the target compound is more stable but can participate in nucleophilic additions or cyclizations.
Table 1: Comparison of Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| Target Compound | C₂₁H₁₃NO₆ | 375.34 | -OCH₂CN |
| tert-Butyl Ester Analog | C₂₄H₂₂O₇ | 422.43 | -OCH₂CO₂C(CH₃)₃ |
Benzofuran-Acetonitrile Derivatives
(Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (Compound 5a)
- Structure : Shares the benzofuran-oxygen-acetonitrile motif but incorporates an indole-methylene group and an ethyl substituent.
- Synthesis: Synthesized via alkylation of 6-hydroxybenzofuranone with chloroacetonitrile (65% yield, K₂CO₃/DMF, 60°C) .
- Spectroscopy : Key NMR signals include δ 5.39 (s, OCH₂CN), 7.77 (d, coumarin proton), and 8.23 ppm (s, indole proton) .
2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile
- Structure : Simpler benzofuran-acetonitrile derivative without the coumarin moiety.
- Crystallography: Monoclinic crystal system (space group C2/c) with planar geometry (r.m.s. deviation = 0.025 Å). Stabilized by C–H···O hydrogen bonding .
- Synthesis : Prepared from 6-hydroxybenzofuran-3-one and propargyl bromide (80% yield, K₂CO₃/acetone) .
Nitrile-Containing Heterocycles with Divergent Cores
Pyrimidine-5-carbonitrile Derivatives (e.g., Compounds 42–44, 49–51)
- Structural Divergence : Pyrimidine cores substituted with thioether and nitrile groups (e.g., 4-((1-methyltetrazol-5-yl)thio)-6-(2-oxo-2H-chromen-6-yl)pyrimidine-5-carbonitrile) .
- Synthesis : Achieved via nucleophilic substitution between thiols and chloropyrimidines (yields: 72.8–90.8%) .
- Thermal Stability : Higher melting points (156–227°C) compared to benzofuran-acetonitriles, likely due to extended π-conjugation .
[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile (1X7E)
- Structure : Features dual hydroxyl groups and a benzofuran-acetonitrile scaffold, contrasting with the methoxy and coumarin groups in the target compound .
Key Findings and Implications
Substituent Impact : The acetonitrile group enhances electrophilicity compared to esters, enabling diverse reactivity.
Synthetic Flexibility : Alkylation with chloroacetonitrile under basic conditions (K₂CO₃/DMF or acetone) is a robust method for benzofuran-acetonitrile derivatives .
Structural Diversity : Coumarin and pyrimidine hybrids exhibit higher thermal stability, while simpler benzofuran-acetonitriles prioritize crystallographic planarity .
Biological Activity
2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile, also known by its CAS number 898415-73-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.32 g/mol. The structure consists of a benzofuran moiety linked to a chromenone, which is believed to contribute to its biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It may modulate various biological pathways by binding to these targets, ultimately influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzofuran and chromenone structures have shown efficacy against various bacterial strains. A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting that this compound may possess similar antimicrobial capabilities .
Anticancer Properties
The potential anticancer effects of this compound are supported by studies on structurally related compounds. For example, chalcone derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases . The incorporation of methoxy groups in the structure is believed to enhance cytotoxicity against cancer cell lines, including breast and lung cancers.
Anti-inflammatory Effects
Compounds like this compound may also exhibit anti-inflammatory properties. Research on similar benzofuran derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro . This suggests a potential therapeutic application in inflammatory diseases.
Study on Antimicrobial Activity
A study focusing on the antimicrobial activity of benzofuran derivatives found that several compounds displayed significant inhibition against Candida albicans. The structure–activity relationship indicated that modifications, such as the addition of methoxy groups, enhanced their efficacy .
Research on Anticancer Activity
In another study, a series of chromenone derivatives were tested for their anticancer properties against various human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising cytotoxic effects, with IC50 values suggesting potent activity .
Data Table: Summary of Biological Activities
| Activity | Related Compounds | Effect | IC50/EC50 Values |
|---|---|---|---|
| Antimicrobial | Benzofuran derivatives | Inhibition of bacterial growth | Varies by strain |
| Anticancer | Chromenone derivatives | Induction of apoptosis in cancer cells | IC50 ~ 10 µM (varies) |
| Anti-inflammatory | Benzofuran derivatives | Inhibition of pro-inflammatory cytokines | IC50 ~ 5 µM (varies) |
Q & A
Basic: What is the synthetic route for 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile?
Methodological Answer:
The compound is synthesized via nucleophilic substitution. Key steps include:
Reaction Conditions : 6-Hydroxybenzofuran-3-one is reacted with propargyl bromide in dry acetone using potassium carbonate (K₂CO₃) as a base at 40–50°C for 2.5 hours .
Purification : The crude product is extracted with ethyl acetate, washed with brine, dried over anhydrous MgSO₄, and recrystallized from ethyl acetate/hexane (yield: 80%) .
Characterization : Confirmed via melting point (112–114°C), H NMR (e.g., δ 4.74 ppm for acetonitrile protons), and C NMR (e.g., δ 197.6 ppm for ketone carbonyl) .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, acetonitrile carbons at ~115 ppm) .
- X-ray Crystallography : Monoclinic space group (e.g., C2/c), lattice parameters (e.g., Å, Å), and anisotropic displacement parameters confirm molecular geometry .
- IR Spectroscopy : Stretching vibrations for nitrile (~2250 cm) and carbonyl groups (~1700 cm) .
Advanced: How are intermolecular interactions analyzed in its crystal structure?
Methodological Answer:
- Hydrogen Bonding : Weak C–H···O interactions (e.g., H-bond distances 2.5–3.0 Å) stabilize sheet-like packing. These are identified using SHELXL refinement and visualized in ORTEP .
- π-π Stacking : Coumarin and benzofuran rings exhibit face-to-face stacking (interplanar distances ~3.5 Å), analyzed via Mercury or PLATON software .
- Data Collection : High-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and SHELXL refinement (R-factor < 0.05) ensure accuracy .
Advanced: How to resolve discrepancies between experimental and computational structural data?
Methodological Answer:
Refinement Checks : Use SHELXL’s validation tools (e.g., ADDSYM, TWIN) to detect missed symmetry or twinning .
DFT Comparison : Optimize geometry using Gaussian at B3LYP/6-31G* level and compare bond lengths/angles with crystallographic data .
Thermal Motion Analysis : Anisotropic displacement parameters (e.g., U values) should align with expected vibrational modes; outliers suggest disorder .
Advanced: What challenges arise in refining its crystal structure with SHELX?
Methodological Answer:
- Disorder Handling : Flexible methoxy or acetonitrile groups may require PART instructions or split positions in SHELXL .
- High Anisotropy : Use ISOR or DELU restraints to model thermal motion for light atoms (e.g., oxygen) .
- Data Quality : Ensure and R < 0.05 to minimize noise. Multi-scan absorption correction (SADABS) improves data accuracy .
Basic: What solvents are optimal for recrystallization?
Methodological Answer:
- Solvent Pair : Ethyl acetate/hexane (2:1 v/v) yields block-shaped crystals suitable for X-ray diffraction .
- Temperature Gradient : Slow cooling from 50°C to room temperature minimizes defects .
Advanced: How to optimize reaction conditions for scale-up?
Methodological Answer:
- Catalyst Screening : Test K₂CO₃ vs. Cs₂CO₃ for improved nucleophilic substitution efficiency .
- Solvent Effects : Compare polar aprotic solvents (acetonitrile vs. DMF) to enhance reaction rate .
- Kinetic Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust stoichiometry .
Advanced: How to analyze weak hydrogen bonds in crystallography?
Methodological Answer:
- Geometry Criteria : C–H···O bonds with Å and angles > 120° are significant. PLATON’s ADDSYM detects symmetry-related interactions .
- Hirshfeld Surfaces : Generate via CrystalExplorer to visualize interaction fingerprints (e.g., red spikes for H-bonds) .
Basic: What common impurities form during synthesis?
Methodological Answer:
- By-Products : Unreacted 6-hydroxybenzofuran-3-one or over-alkylated derivatives. Monitor via TLC (Rf = 0.4 in ethyl acetate/hexane) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) removes polar impurities .
Advanced: How to validate anisotropic displacement parameters?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
